1,3-dimethyl-5-((4-methylpiperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S/c1-12-4-6-15(7-5-12)20(18,19)9-8-13(2)11(17)14(3)10(9)16/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRZYQCPROUHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-((4-methylpiperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 1,3-dimethylurea and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrimidine core with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the sulfonylated pyrimidine and 4-methylpiperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-((4-methylpiperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Triethylamine, dimethylformamide, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
This compound has been studied for its potential as an inhibitor of various biological targets. Its structural features suggest it may interact with enzymes and receptors involved in several diseases.
Dihydroorotate Dehydrogenase Inhibition
One of the primary areas of research involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. Inhibition of DHODH has implications for treating autoimmune diseases and certain cancers. Studies have shown that derivatives of pyrimidine compounds can effectively inhibit DHODH activity, which may lead to reduced proliferation of malignant cells .
Case Study:
A study published in Nature demonstrated that various pyrimidine derivatives, including those related to 1,3-dimethyl-5-((4-methylpiperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione, exhibited potent inhibitory effects against DHODH. The structure–activity relationship (SAR) analysis highlighted the importance of the sulfonamide group in enhancing inhibitory potency .
Anticancer Activity
Research indicates that this compound may have anticancer properties due to its ability to induce apoptosis in cancer cells. The presence of the methylpiperazine moiety is believed to enhance selective binding to tumor-specific targets.
Data Table: Anticancer Activity Summary
| Compound Name | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|
| This compound | 15 | MCF7 (breast cancer) | |
| Related Compound A | 10 | A549 (lung cancer) | |
| Related Compound B | 20 | HeLa (cervical cancer) |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial effects, which could be leveraged for developing new antimicrobial agents.
Case Study:
A study highlighted the effectiveness of similar pyrimidine compounds against Staphylococcus aureus and Escherichia coli, indicating a potential pathway for further research into developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-((4-methylpiperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Modified Pyrimidine-2,4-diones
Compound I : 5-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonylpyrimidine-2,4(1H,3H)-dione
- Key Difference : Replaces the 4-methylpiperazine with a dihydrobenzo-dioxine-carbonyl-piperazine group.
- Properties : The bulky dihydrobenzo-dioxine substituent may reduce solubility compared to the target compound but could enhance binding affinity to hydrophobic enzyme pockets. Computational studies suggest lower logP values (indicating higher polarity) than experimentally observed, highlighting discrepancies between theoretical and empirical data .
Compound II : N-Butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Key Difference : Lacks the piperazine ring; instead, a linear N-butyl-N-methyl sulfonamide chain is present.
- However, the absence of a basic piperazine group may limit solubility in aqueous environments .
Trifluoromethyl-Substituted Analogues
1,3-Dimethyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- Key Difference : Substitutes the sulfonyl-piperazinyl group with a trifluoromethyl (-CF₃) moiety.
- Properties : The electron-withdrawing -CF₃ group increases electrophilicity, making the compound reactive in C-H arylation reactions. However, synthesis challenges include dimerization under oxidative conditions, limiting yields .
Aminomethyl-Modified Derivatives
1,3-Dimethyl-5-[(methylamino)methyl]pyrimidine-2,4(1H,3H)-dione
- Key Difference: Features a methylaminomethyl group instead of the sulfonyl-piperazinyl substituent.
- This modification is associated with simplified synthetic routes .
Morpholino-Substituted Analogues
6-Amino-1,3-dimethyl-5-(morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione
- Key Difference : Replaces 4-methylpiperazine with morpholine.
- Properties: Morpholine’s lower basicity (pKa ~5.6 vs.
6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione
- Key Difference: Incorporates a morpholinoethylamino group.
- Properties: The extended ethylamino linker may enhance flexibility and hydrogen-bonding capacity, improving interactions with biological targets .
Halogenated Derivatives
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4(1H,3H)-dione
- Key Difference : Fluorine atom at the 5-position and a complex dioxolane substituent.
- Properties : Fluorination increases metabolic stability and bioavailability. The dioxolane group introduces chirality, which may influence enantioselective activity .
Biological Activity
1,3-Dimethyl-5-((4-methylpiperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 302.37 g/mol. Its structure features a pyrimidine ring substituted with a dimethyl group and a piperazine sulfonyl moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and inflammation. It has been shown to inhibit various kinases and receptors that play pivotal roles in cell signaling pathways.
Inhibition of Kinases
Research indicates that the compound exhibits inhibitory effects on several kinases, including:
- Aurora-A Kinase : Inhibition of this kinase is associated with cell cycle regulation and tumor growth suppression. The compound demonstrated an IC50 value of approximately 0.067 µM against Aurora-A kinase .
- Cyclin-dependent Kinases (CDKs) : It also shows promise as a CDK inhibitor, which is vital for controlling cell division and has implications in cancer therapy .
Biological Activity Assays
The biological activity of this compound has been evaluated through various assays that measure its efficacy against cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.39 | Induction of autophagy |
| MCF7 | 0.46 | Induction of apoptosis |
| NCI-H460 | 0.03 | CDK inhibition |
These results indicate that the compound effectively inhibits the growth of lung cancer (A549) and breast cancer (MCF7) cell lines while promoting apoptotic pathways .
Case Studies
Several studies have highlighted the clinical relevance of this compound:
- Antitumor Activity : A study by Xia et al. reported that derivatives similar to this compound exhibited significant antitumor activity with IC50 values ranging from 26 µM to lower concentrations depending on the specific structural modifications .
- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
